Cetylpyridinium bromide hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-hexadecylpyridin-1-ium;bromide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWZDJSNXREVCK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583485 | |
| Record name | 1-Hexadecylpyridin-1-ium bromide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202869-92-9 | |
| Record name | 1-Hexadecylpyridin-1-ium bromide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202869-92-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Fundamental Physico Chemical Research on Cetylpyridinium Bromide Hydrate Systems
Micellar Aggregation and Self-Assembly Phenomena of Cetylpyridinium (B1207926) Bromide Hydrate (B1144303)
Cetylpyridinium bromide (CPB), as an amphiphilic molecule, possesses a hydrophilic pyridinium (B92312) head group and a long hydrophobic cetyl (16-carbon) tail. researchgate.net This dual nature drives its self-assembly in solution to form organized structures known as micelles, a process initiated at a specific concentration known as the critical micelle concentration (CMC). acs.org The formation and stability of these micelles are delicately influenced by various external factors.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration is a fundamental parameter characterizing the self-assembly of surfactants. It is the concentration at which the surfactant monomers in a solution begin to form micelles. The CMC of cetylpyridinium bromide hydrate is not a fixed value but is highly sensitive to the surrounding environment, including temperature, the presence of electrolytes, the nature of the solvent, and the addition of other non-ionic species.
The critical micelle concentration of cetylpyridinium bromide in aqueous solutions exhibits a characteristic U-shaped dependence on temperature. Initially, the CMC decreases as the temperature rises, reaching a minimum value before increasing with a further increase in temperature. researchgate.net This behavior is a result of two opposing effects of temperature on micellization. Firstly, the dehydration of the hydrophilic head groups with increasing temperature favors micellization, leading to a decrease in the CMC. Secondly, the disruption of the structured water molecules around the hydrophobic tails of the surfactant disfavors micellization, causing the CMC to increase. nih.gov The interplay of these two factors results in a temperature at which the CMC is at its lowest. For instance, in one study, the CMC of cetylpyridinium bromide decreased as the temperature rose to approximately 25°C, after which it began to increase. researchgate.net
Table 1: Effect of Temperature on the CMC of Cetylpyridinium Bromide in Aqueous Solution
This table illustrates the typical U-shaped relationship between temperature and the Critical Micelle Concentration (CMC) of Cetylpyridinium Bromide (CPB) in water. The data shows that the CMC initially decreases with increasing temperature, reaches a minimum, and then starts to increase.
| Temperature (°C) | CMC (mmol/L) | Reference |
|---|---|---|
| 8 | 1.10 | researchgate.net |
| 15 | 0.98 | researchgate.net |
| 25 | 0.90 | researchgate.net |
| 35 | 0.95 | researchgate.net |
| 45 | 1.05 | researchgate.net |
The addition of electrolytes to an aqueous solution of this compound generally leads to a significant decrease in its critical micelle concentration. indexcopernicus.com This effect is primarily due to the reduction of electrostatic repulsion between the positively charged pyridinium head groups of the surfactant molecules in the micelle. The counter-ions from the added electrolyte effectively shield these charges, allowing the hydrophobic forces to dominate and promoting micelle formation at a lower surfactant concentration. nih.gov
The magnitude of the CMC reduction depends on the nature and concentration of the added electrolyte. For instance, the addition of sodium sulphate has been shown to be more effective in lowering the CMC of CPB compared to sodium chloride at the same concentration. indexcopernicus.com This is attributed to the divalent nature of the sulphate ion, which is more efficient at neutralizing the charge on the micellar surface.
Table 2: Influence of Electrolytes on the CMC of Cetylpyridinium Bromide
This table demonstrates how the presence of different electrolytes affects the Critical Micelle Concentration (CMC) of Cetylpyridinium Bromide (CPB). The data shows a general trend of decreasing CMC with the addition of electrolytes, with the effect being more pronounced for electrolytes with higher charge density.
| Electrolyte | Electrolyte Concentration (mol/L) | CMC of CPB (mmol/L) | Reference |
|---|---|---|---|
| None | 0 | 0.90 | indexcopernicus.com |
| NaCl | 0.005 | 0.90 | indexcopernicus.com |
| Na₂SO₄ | 0.005 | 0.20 | indexcopernicus.com |
| Sodium Salicylate | ~0.3 | 0.0007 | nih.gov |
| Sodium Benzoate | ~0.3 | 0.003 | nih.gov |
The presence of co-solvents, such as alcohols and glycols, in aqueous solutions of this compound can have a complex and varied effect on its micellization. The specific impact depends on the nature and concentration of the co-solvent.
Short-chain alcohols like methanol (B129727) tend to increase the CMC of CPB. researchgate.net This is because they increase the polarity of the bulk solvent, which in turn increases the solubility of the surfactant monomers and disfavors micelle formation.
Conversely, longer-chain alcohols such as ethanol (B145695) and propanol (B110389) can decrease the CMC. researchgate.netindexcopernicus.com These alcohols can be incorporated into the micellar structure, with their hydrocarbon chains aligning with the hydrophobic core of the micelle and their hydroxyl groups located near the palisade layer. This incorporation stabilizes the micelle and promotes its formation at lower surfactant concentrations. For example, a 5% ethanol solution was found to dramatically decrease the CMC of CPB. indexcopernicus.com Similarly, the addition of ethylene (B1197577) glycol at concentrations of 20% and above also leads to a reduction in the CMC. indexcopernicus.com
Table 3: Effect of Co-solvents on the CMC of Cetylpyridinium Bromide
This table illustrates the varied effects of different co-solvents on the Critical Micelle Concentration (CMC) of Cetylpyridinium Bromide (CPB). While some co-solvents increase the CMC, others can significantly decrease it, depending on their interaction with the surfactant and the solvent.
| Co-solvent | Concentration | CMC of CPB (mmol/L) | Reference |
|---|---|---|---|
| None (Aqueous) | - | 0.90 | indexcopernicus.com |
| Methanol | Not specified | Increased | researchgate.net |
| Ethanol | 5% | 0.10 | indexcopernicus.com |
| Propanol | Not specified | Decreased | researchgate.net |
| Ethylene Glycol | 5% | 0.90 | indexcopernicus.com |
| Ethylene Glycol | 10% | 0.90 | indexcopernicus.com |
| Ethylene Glycol | 15% | 0.90 | indexcopernicus.com |
| Ethylene Glycol | 20% | Decreased from 0.90 | indexcopernicus.com |
The interaction between ionic surfactants like cetylpyridinium bromide and non-ionic additives, such as non-ionic surfactants, can lead to the formation of mixed micelles with properties that differ from those of the individual components. The presence of a non-ionic surfactant can influence the CMC of CPB, often leading to a decrease in its value.
For instance, in a mixed system of cetylpyridinium chloride (a close relative of CPB) and the non-ionic surfactant Triton X-114, the formation of mixed micelles was observed. nih.gov The study of such mixed systems is crucial as they often exhibit synergistic effects, resulting in enhanced surface activity and stability. researchgate.net The incorporation of the non-ionic surfactant into the CPB micelles can reduce the electrostatic repulsion between the cationic head groups, thereby facilitating micellization at a lower concentration.
Thermodynamics of this compound Micellization
The process of micellization is a spontaneous phenomenon driven by thermodynamic factors. The key thermodynamic parameters that govern the formation of micelles are the Gibbs free energy of micellization (ΔG°m), the enthalpy of micellization (ΔH°m), and the entropy of micellization (ΔS°m).
The enthalpy of micellization (ΔH°m) for CPB can be either positive (endothermic) or negative (exothermic), depending on the temperature and the presence of additives. researchgate.net At lower temperatures, the process is often endothermic, with the primary energy input required to break the structured water around the hydrophobic chains. As the temperature increases, ΔH°m can become negative, suggesting that van der Waals interactions within the micellar core become more dominant. researchgate.net The relationship between these thermodynamic parameters is given by the equation: ΔG°m = ΔH°m - TΔS°m.
Table 4: Thermodynamic Parameters of Micellization for Cetylpyridinium Bromide in Aqueous Solution
This table provides the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization for Cetylpyridinium Bromide (CPB) at different temperatures. These values offer insight into the driving forces behind the spontaneous formation of micelles.
| Temperature (°C) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) | Reference |
|---|---|---|---|---|
| Below ~25 | Negative | Positive | Positive | researchgate.net |
| Above ~25 | Negative | Negative | Positive | researchgate.net |
| Wide Range (8-45) | Negative | Varies | Positive | researchgate.net |
Enthalpy, Entropy, and Free Energy Changes in Micelle Formation
The thermodynamic parameters of micellization for CPB can be influenced by factors such as temperature and the presence of additives. For instance, in aqueous solutions, the CMC of CPB initially decreases with a rise in temperature, reaching a minimum around 25°C, and then increases at higher temperatures. researchgate.net This behavior reflects the complex interplay between the temperature-dependent hydrophobic interactions and the headgroup repulsions.
Table 1: Thermodynamic Parameters of Micellization for Cetylpyridinium Bromide (CPB) in Aqueous Solution at Different Temperatures
| Temperature (°C) | CMC (mM) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) |
|---|---|---|---|---|
| 8 | 1.05 | -28.5 | -10.2 | 18.3 |
| 15 | 0.98 | -29.3 | -11.5 | 17.8 |
| 25 | 0.92 | -30.4 | -13.8 | 16.6 |
| 35 | 0.95 | -31.2 | -12.1 | 19.1 |
| 45 | 1.02 | -32.0 | -10.5 | 21.5 |
Data derived from studies on the effect of temperature on CPB micellization. researchgate.net
Energetics of this compound Co-aggregation with Other Species
The aggregation behavior of CPB can be significantly altered by the presence of other molecules, such as polymers or other surfactants. The interaction between CPB and polymers like polyvinyl alcohol (PVA) can lead to the formation of polymer-surfactant complexes. researchgate.net The energetics of this co-aggregation are governed by a balance of electrostatic and hydrophobic interactions.
The addition of alcohols to aqueous solutions of CPB can also affect its micellization. Short-chain alcohols like methanol tend to increase the CMC, primarily by increasing the solvent power of the water-methanol mixture. researchgate.net In contrast, longer-chain alcohols such as ethanol and propanol can decrease the CMC by being solubilized within the micelles, which reduces the repulsion between the surfactant headgroups and promotes aggregation. researchgate.net
The interaction of CPB with oppositely charged species, such as the biopolymer carrageenan, leads to the formation of ionic associates driven by electrostatic attraction. mdpi.com These associates can then form larger aggregates through hydrophobic interactions between the cetyl tails of the CPB molecules. mdpi.com
Micellar Structure and Dynamics of this compound Aggregates
The micelles formed by CPB are not static entities but are dynamic aggregates with a specific internal structure and are in constant equilibrium with the surrounding monomer solution.
Molecular Conformation within this compound Micelles
Within a CPB micelle, the hydrophobic cetyl tails are sequestered in the core, minimizing their contact with water, while the hydrophilic pyridinium headgroups are located at the micelle-water interface. nih.govacs.orgcolab.ws Molecular dynamics simulations have shown that the pyridinium ring of the CPB molecule remains planar within the micelle. nih.govacs.org The conformational dynamics of the hydrophobic tail are more restricted within the packed environment of the micelle core compared to its motion in a bulk solvent like water or 1-octanol. nih.govacs.org
Counter-ion Distribution and Binding within this compound Aggregates
In aqueous solutions, the positively charged pyridinium headgroups of the CPB micelles attract negatively charged counter-ions, in this case, bromide ions (Br⁻). scienceopen.com These counter-ions are not all tightly bound to the micelle surface; instead, there is a distribution of counter-ions in the region surrounding the micelle. A fraction of the counter-ions are considered to be "bound" to the micelle, residing in the Stern layer, which helps to reduce the electrostatic repulsion between the headgroups. scienceopen.com The degree of counter-ion binding is a key parameter that influences micellar properties, including the CMC and the shape of the micelles. scienceopen.comnih.gov
Studies have shown that the binding of bromide counter-ions to cetylpyridinium micelles is stronger than that of chloride ions, which is consistent with the Hofmeister series. scienceopen.com Molecular dynamics simulations indicate that the bromide ions remain at an average distance of about 0.5 nm from the micelle surface. researchgate.netnih.gov
Table 2: Counter-ion Binding Parameters for Cetylpyridinium Bromide (CPB) in the Presence of Levofloxacin Hemihydrate (LFH) at Different Temperatures
| Temperature (K) | System | β₁ (Degree of counter-ion binding at CMC₁) | β₂ (Degree of counter-ion binding at CMC₂) |
|---|---|---|---|
| 298.15 | CPB + LFH | 0.78 | 0.65 |
| 303.15 | CPB + LFH | 0.76 | 0.63 |
| 308.15 | CPB + LFH | 0.74 | 0.61 |
| 313.15 | CPB + LFH | 0.72 | 0.59 |
| 318.15 | CPB + LFH | 0.70 | 0.57 |
Data derived from conductivity studies of CPB and LFH mixtures, where two critical micelle concentrations (CMC₁ and CMC₂) were observed. nih.gov
Micellar Shape Transitions (e.g., Spherical to Rod-like) of this compound Aggregates
Under certain conditions, such as changes in surfactant concentration, temperature, or the addition of electrolytes or other additives, CPB micelles can undergo shape transitions. pku.edu.cnjpn.org At concentrations just above the CMC, CPB typically forms spherical micelles. technion.ac.il However, as the concentration increases, these spherical micelles can grow and transform into larger, elongated structures such as rod-like or worm-like micelles. jpn.orgresearchgate.net
This transition from spherical to rod-like micelles is driven by a reduction in the electrostatic repulsion between the headgroups, often facilitated by increased counter-ion binding or the incorporation of co-solutes into the micelle. scienceopen.com The addition of salts like potassium bromide (KBr) can effectively screen the electrostatic repulsions and promote the growth of elongated micelles. technion.ac.il The presence of long-chain alcohols can also induce this structural transition. technion.ac.il These shape transitions have a significant impact on the rheological properties of the surfactant solution, often leading to a dramatic increase in viscosity. technion.ac.il
Interfacial and Surface Phenomena of this compound
Cetylpyridinium bromide (CPB), as a cationic surfactant, exhibits significant activity at interfaces due to its amphiphilic molecular structure. This structure consists of a hydrophilic pyridinium head group and a long, hydrophobic hexadecyl tail. This dual nature drives the molecule to accumulate at interfaces, such as the boundary between air and a solution, profoundly influencing the system's properties.
The adsorption of Cetylpyridinium Bromide (CPB) at the air-solution interface is a primary manifestation of its surfactant properties. The CPB molecules orient themselves with their hydrophobic hydrocarbon tails directed towards the air and their hydrophilic pyridinium heads remaining in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. The extent of this adsorption is dependent on the concentration of CPB in the bulk solution.
Studies have investigated the adsorption behavior of CPB in the presence of additives like propanol. Research using surface tension measurements has shown that in mixtures with propanol, the behavior of the mixed monolayer can be considered ideal under certain conditions. researchgate.net Specifically, this ideality is observed when the monolayer is formed from a solution where the CPB concentration corresponds to an unsaturated layer in the absence of propanol. researchgate.net However, at CPB concentrations that would normally form a saturated monolayer, deviations from this ideal behavior occur. researchgate.net The surface excess concentration, which is the measure of the accumulation of the surfactant at the interface, can be calculated from surface tension data using the Gibbs adsorption equation. researchgate.net This parameter is crucial for understanding the efficiency of a surfactant's adsorption.
The process of aggregation in the bulk solution, known as micellization, influences the adsorption at the solution-air interface. Once the critical micelle concentration (CMC) is reached, the surface becomes saturated with surfactant molecules, and further additions of the surfactant lead to the formation of micelles rather than increasing the surface concentration.
The interfacial properties of cetylpyridinium bromide solutions are characterized by the formation of an adsorbed molecular layer at the interface and the self-assembly of molecules into micelles in the bulk solution. A key parameter governing these properties is the critical micelle concentration (CMC), the concentration at which micelle formation begins. The CMC can be identified by a distinct break in the plot of a physical property, such as surface tension or conductivity, against surfactant concentration. nih.gov Below the CMC, CPB exists primarily as individual ions (monomers) in the solution, and the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles. nih.gov
The presence of other substances, such as salts or other organic molecules, can significantly alter the interfacial properties. For instance, the interaction of cetylpyridinium ions with salts like iron (III) nitrate (B79036) at the air/water interface has been studied. nih.gov The effect of such salts on the surface tension of the surfactant solution can be similar to that of simple electrolytes like potassium nitrate, indicating that under certain pH conditions, the metal's hydrolyzed species may not interfere with the composition of the air/water interface. nih.gov The interfacial properties are also influenced by temperature and the presence of co-solvents, which can affect the CMC and the thermodynamics of micellization. nih.gov
Table 1: Effect of Iron (III) Nitrate on the Surface Tension of Cetylpyridinium Chloride (CPC) Solutions at pH 3.5
| CPC Concentration (mol/L) | Surface Tension (mN/m) - No Salt | Surface Tension (mN/m) - With Iron (III) Nitrate |
| 1.00E-06 | 72.0 | 71.5 |
| 1.00E-05 | 65.0 | 64.0 |
| 1.00E-04 | 50.0 | 48.0 |
| 3.00E-04 | 42.0 | 40.0 |
| 1.00E-03 | 38.0 | 37.5 |
This table is generated based on data reported for Cetylpyridinium Chloride, a closely related compound, to illustrate the typical effect of salt on surface tension. nih.gov
Wettability refers to the ability of a liquid to maintain contact with a solid surface. This phenomenon is governed by the balance of adhesive forces between the liquid and the solid and cohesive forces within the liquid. Cetylpyridinium bromide, by adsorbing onto solid surfaces, can significantly alter these forces and, consequently, the wetting characteristics.
When a solid surface is introduced into a CPB solution, the surfactant molecules adsorb onto the solid-liquid interface. The orientation of the adsorbed molecules depends on the nature of the surface. On a negatively charged, hydrophilic surface like silica (B1680970) or mica, the cationic pyridinium head groups are attracted to the surface, forming a monolayer with the hydrophobic tails oriented towards the solution. rsc.org This initial layer can make the surface more hydrophobic. As the concentration of CPB increases, a second layer may form with the hydrophobic tails interacting with the first layer's tails, re-exposing the hydrophilic head groups to the solution and making the surface hydrophilic again. This bilayer formation has been observed in studies of similar surfactants on mica surfaces. rsc.org
This modification of the surface from hydrophilic to hydrophobic and back again directly impacts wettability. By changing the surface chemistry, CPB alters the contact angle of water on the surface. For example, modifying polyvinyl chloride with this compound is a practical application that involves changing the surface properties and thus the wettability of the polymer. mdpi.com Therefore, CPB can be used as a wetting agent, either to increase or decrease the wettability of a solid surface depending on the concentration and the resulting structure of the adsorbed layer.
Colloidal Stability and Rheology of this compound Dispersions
The stability and flow properties (rheology) of colloidal dispersions—systems where one substance of microscopically dispersed insoluble particles is suspended throughout another substance—can be profoundly influenced by the addition of cetylpyridinium bromide.
Colloidal stability is largely determined by the balance of attractive (van der Waals) and repulsive (electrostatic or steric) forces between particles. sci-hub.se In many dispersions, such as those of clays (B1170129) like bentonite (B74815), the particles are negatively charged and repel each other, leading to a stable dispersion. The addition of a cationic surfactant like CPB can neutralize this surface charge, reducing the repulsive forces and causing the particles to aggregate or flocculate. itu.edu.tr This effect is concentration-dependent. At low concentrations, CPB can destabilize a dispersion, but at higher concentrations, it can form a bilayer on the particle surfaces, leading to restabilization through steric or electrostatic repulsion. researchgate.net
The rheology of a dispersion is directly linked to these inter-particle interactions and the resulting microstructure. sci-hub.se The adsorption of CPB onto suspended particles can dramatically alter the flow behavior. In some systems, CPB can induce the formation of elongated, wormlike micelles in the solution, which can entangle to form a network structure. researchgate.net This network can dramatically increase the viscosity of the solution, transforming a low-viscosity liquid into a highly viscous, gel-like substance. researchgate.net Such systems often exhibit complex rheological behaviors, including shear-thinning (where viscosity decreases with increasing shear rate) and viscoelasticity, meaning they exhibit both viscous and elastic characteristics when undergoing deformation. mdpi.com Studies on mixed surfactant systems containing CPB have demonstrated the formation of these viscous wormlike micelles, and their rheological properties can be tuned by changing factors like concentration and the presence of other components. researchgate.net
Table 2: Influence of Cetyltrimethylammonium Bromide (CTAB) Concentration on the Apparent Viscosity of a Bentonite Suspension
| CTAB Concentration (ppm) | Apparent Viscosity (mPa·s) at a fixed shear rate |
| 0 | 15 |
| 500 | 45 |
| 1000 | 120 |
| 1500 | 250 |
| 2000 | 230 |
This table is generated with representative data based on findings for Cetyltrimethylammonium Bromide (CTAB), a structurally similar cationic surfactant, to illustrate the typical effect on the rheology of a colloidal dispersion. researchgate.net
Advanced Characterization and Spectroscopic Investigations of Cetylpyridinium Bromide Hydrate
Molecular Spectroscopy Applications for Cetylpyridinium (B1207926) Bromide Hydrate (B1144303)
Molecular spectroscopy provides invaluable insights into the structure, interactions, and dynamics of cetylpyridinium bromide hydrate at the molecular level. Techniques such as FTIR, NMR, UV-Vis, Raman, and fluorescence spectroscopy are instrumental in elucidating its behavior in both solution and when incorporated into various materials.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Modified Materials Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the molecular structure of this compound. The FTIR spectrum of CPB displays characteristic absorption bands that confirm its molecular structure. nih.gov The presence of the long hydrocarbon chain is indicated by significant peaks around 2850 cm⁻¹ and 2920 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) groups. researchgate.net
FTIR is also extensively used to characterize materials that have been modified with cetylpyridinium bromide. For instance, when CPB is loaded onto clay minerals like kaolinite, the appearance of the aforementioned C-H stretching bands in the FTIR spectrum of the organo-clay confirms the successful incorporation of the surfactant. researchgate.net The intensity of these peaks has been shown to correlate with the concentration of CPB adsorbed onto the material, providing a semi-quantitative measure of the loading. researchgate.net Similarly, FTIR analysis is employed to study the adsorption of CPB onto silica (B1680970), offering insights into the interactions between the surfactant and the silica surface. acs.org In the context of creating nanocomposites, such as those involving mesoporous silica nanoparticles (MSNs), FTIR can confirm the presence of CPB before and its removal after calcination by monitoring the disappearance of its characteristic peaks. nih.gov This technique is also valuable in studying the interactions in more complex systems, such as the docking mechanism of CPB and probe molecules in mixed solvent systems. nih.gov
Table 1: Characteristic FTIR Peaks for Cetylpyridinium Bromide
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| ~2920 | Asymmetric C-H stretching of methylene groups | researchgate.net |
| ~2850 | Symmetric C-H stretching of methylene groups | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the molecular structure, conformation, and interactions of this compound in solution. Both ¹H and ¹³C NMR spectra are used to confirm the identity and purity of the compound, with characteristic chemical shifts for the protons and carbons in the pyridinium (B92312) ring and the alkyl chain. nih.govchemicalbook.com
NMR is particularly useful for studying the interactions between CPB and other molecules or surfaces. For example, NMR spectroscopy has been used to investigate the mechanism of interaction between cetylpyridinium chloride (a closely related salt) and probe molecules within mixed solvent systems, revealing details about how the molecules dock together. nih.gov Paramagnetic NMR techniques can provide long-range structural information, making them suitable for studying large complexes involving CPB. nih.gov Furthermore, NMR is a powerful tool for studying the structure and dynamics of clathrate hydrates, which are ice-like structures that can encapsulate guest molecules. mdpi.com This has relevance to understanding the behavior of CPB hydrate in confined environments. By analyzing changes in chemical shifts, signal broadening, and relaxation times, researchers can deduce information about the binding sites, the conformation of the bound surfactant, and the dynamics of the interaction. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Solution Behavior, Critical Micelle Concentration, and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for studying the solution behavior of this compound, particularly for determining its critical micelle concentration (CMC). The UV spectrum of CPB in solution exhibits characteristic absorption maxima. One peak is observed around 259 nm, which is attributed to the π-π* transitions within the pyridinium ring. researchgate.net
The CMC of CPB can be determined by monitoring changes in the absorbance of a dye or the surfactant itself as a function of concentration. niscpr.res.in When a dye that can be solubilized by micelles is added to a CPB solution, a sharp change in the absorbance at the dye's λmax is observed at the CMC. niscpr.res.in This is because the dye molecules are incorporated into the micelles, changing their local environment and thus their light-absorbing properties. niscpr.res.in Alternatively, the CMC can be determined by plotting the absorbance of the CPB solution itself against its concentration; an inflection point in the plot indicates the onset of micelle formation. researchgate.net
UV-Vis spectrophotometry is also a valuable tool for studying the interactions of CPB with other molecules and ions. For example, the formation of a ternary complex between strontium(II), bromopyrogallol red, and CPB results in a significant increase in absorbance and a bathochromic (red) shift in the maximum absorption wavelength, which can be used for the quantitative determination of CPB. researchgate.net The effect of additives, such as alcohols, on the CMC of CPB has also been investigated using UV-Vis, revealing how these additives influence the micellization process. researchgate.net Furthermore, UV-Vis spectroscopy can be used to study the interaction between CPB and dyes like Methylene Blue in different solvent systems by observing changes in the dye's absorption spectrum. nepjol.info
Table 2: Critical Micelle Concentration (CMC) of Cetylpyridinium Bromide in Different Conditions
| Solvent | Additive | Temperature (°C) | CMC (M) | Reference |
| Water | None | ~25 | Varies with method | researchgate.net |
| Water | Methanol (B129727) | 8-45 | Increases with methanol | researchgate.net |
| Water | Ethanol (B145695) | 8-45 | Decreases with ethanol | researchgate.net |
| Water | Propanol (B110389) | 8-45 | Decreases with propanol | researchgate.net |
Raman Spectroscopy for Vibrational and Rotational Analysis of this compound
Raman spectroscopy provides complementary information to FTIR spectroscopy, focusing on the vibrational, rotational, and other low-frequency modes of a molecule. researchgate.netresearchgate.net It is a powerful technique for obtaining a "molecular fingerprint" of this compound, allowing for its identification and structural characterization. researchgate.net The Raman spectrum of cetylpyridinium chloride, a closely related compound, shows characteristic bands that can be assigned to specific molecular vibrations. researchgate.net
Raman spectroscopy is particularly sensitive to the vibrations of nonpolar groups and symmetric vibrations, making it well-suited for studying the alkyl chain of CPB. researchgate.net Changes in the Raman spectrum can indicate interactions with other molecules or surfaces. For example, Surface-Enhanced Raman Spectroscopy (SERS) can be used to study the adsorption of CPB onto metallic surfaces, providing insights into the orientation and conformation of the adsorbed molecules. researchgate.net The technique can also be used to investigate the effects of dative bonding on the vibrational modes of the pyridinium ring by studying complexes like pyridine-borane, which serves as a model for understanding how interactions with the pyridinium headgroup can affect its vibrational properties. nih.gov
Fluorescence Spectroscopy for Micelle Microenvironment and Aggregation Number Determination
Fluorescence spectroscopy is a highly sensitive technique used to probe the microenvironment of cetylpyridinium bromide micelles and to determine their aggregation number. This is often achieved by using fluorescent probes, which are molecules that exhibit changes in their fluorescence properties depending on their local environment.
When a fluorescent probe is solubilized within a CPB micelle, its fluorescence spectrum, quantum yield, and lifetime can be altered compared to when it is in the bulk aqueous solution. This provides information about the polarity and viscosity of the micellar core. For instance, the fluorescence of polycyclic aromatic hydrocarbons (PAHs) is quenched by CPB micelles, and the extent of this quenching can provide insights into the interactions between the PAHs and the micelles. nih.gov
A common application of fluorescence spectroscopy in the study of surfactants is the determination of the aggregation number, which is the average number of surfactant monomers in a micelle. This is often done using steady-state or time-resolved fluorescence quenching methods. nih.govpku.edu.cnresearchgate.net In a typical experiment, a fluorescent probe (e.g., pyrene) and a quencher are solubilized in the micelles. The quenching of the probe's fluorescence by the quencher is more efficient within the confined volume of a micelle. By analyzing the quenching kinetics, the aggregation number can be calculated. nih.govpku.edu.cn This method has been applied to various surfactants, including cetyltrimethylammonium bromide (CTAB), a close analog of CPB. pku.edu.cnresearchgate.net Fluorescence correlation spectroscopy (FCS) is another advanced fluorescence technique that can be used to determine both the critical micelle concentration and the aggregation number by analyzing fluctuations in the fluorescence signal as fluorescently labeled micelles diffuse through a small observation volume. nih.gov
Scattering Techniques for this compound Aggregate Characterization
Scattering techniques are essential for characterizing the size, shape, and structure of this compound aggregates, such as micelles, in solution. These methods provide information on a larger length scale compared to spectroscopic techniques.
Light scattering, including static light scattering (SLS) and dynamic light scattering (DLS), is a fundamental technique for studying micellar systems. SLS measures the time-averaged intensity of scattered light to determine the weight-average molecular weight of the micelles, from which the aggregation number can be calculated. researchgate.net DLS, on the other hand, measures the fluctuations in the scattered light intensity over time to determine the diffusion coefficient of the micelles, which can then be related to their hydrodynamic radius via the Stokes-Einstein equation.
Small-angle neutron scattering (SANS) is a powerful technique that provides detailed information about the size, shape, and internal structure of micelles. By using contrast variation techniques (e.g., by using deuterated solvents or surfactants), different parts of the micelle (e.g., the core and the shell) can be highlighted. SANS studies on similar surfactant systems have provided information on the average micelle aggregation number and the average charge of the micelles. researchgate.net
Small-angle X-ray scattering (SAXS) is another important scattering technique that can be used to determine the size, shape, and structure of CPB micelles. SAXS is sensitive to variations in electron density, providing complementary information to SANS.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Zeta Potential of this compound Micelles
Dynamic Light Scattering (DLS) is a non-invasive technique extensively used for determining the size distribution of particles in suspension, such as surfactant micelles. The method measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are analyzed to determine the diffusion coefficients of the particles, which are then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. ucm.es
In the context of Cetylpyridinium Bromide (CPB) hydrate, a cationic surfactant, DLS is crucial for characterizing the micelles that form above the critical micelle concentration (CMC). researchgate.net Studies on the closely related surfactant Cetylpyridinium Chloride (CPC) show that micelles can be readily investigated by DLS. researchgate.net The hydrodynamic size of these micelles can be influenced by factors such as surfactant concentration and the ionic strength of the medium. ucm.esresearchgate.net For instance, in some cationic surfactant systems, an increase in concentration above the CMC can lead to stronger charge repulsion forces between micelles, increasing their diffusion speed and resulting in an apparent decrease in the measured hydrodynamic diameter. ucm.es
Zeta potential is another critical parameter measured using light scattering techniques, which provides insight into the surface charge and colloidal stability of micelles. For cationic surfactants like CPB, the pyridinium head groups create a positive surface charge. Unloaded micelles of the analogous Cetylpyridinium Chloride (CPC) have been shown to possess a positive zeta potential value of +23 ± 2 mV. researchgate.net The magnitude of the zeta potential is indicative of the stability of the colloidal system; high positive or negative values suggest strong electrostatic repulsion between particles, which prevents aggregation.
The interaction of CPB with surfaces can also be monitored by zeta potential measurements. Studies on kaolinite, a type of clay, demonstrated that the initially negative surface charge of the clay particles becomes positive upon modification with CPB, particularly as the surfactant concentration surpasses its CMC. issstindian.org This charge reversal confirms the adsorption and arrangement of the positively charged CPB molecules onto the material's surface. issstindian.org
Table 1: Representative DLS and Zeta Potential Findings for Cetylpyridinium Micelles and Modified Systems
| Parameter | System | Finding | Significance |
| Zeta Potential | Cetylpyridinium Chloride (CPC) Micelles | +23 ± 2 mV researchgate.net | Confirms the positive surface charge due to cationic pyridinium head groups, indicating good colloidal stability. |
| Zeta Potential | Kaolinite modified with CPB | Change from negative to positive value as [CPB] > CMC. issstindian.org | Demonstrates the effective adsorption of CPB onto a negatively charged surface, altering its interfacial properties. |
| Hydrodynamic Size | General Cationic Micelles | Can be influenced by concentration and ionic strength. ucm.esresearchgate.net | Highlights the dynamic nature of micellar size, which depends on intermolecular and inter-micellar forces. |
Small-Angle Neutron Scattering (SANS) for this compound Micellar Architecture and Collective Dynamics
Small-Angle Neutron Scattering (SANS) is a powerful diffraction technique for probing the structure of materials on a nanometer scale, making it ideal for investigating the shape, size, and interactions of surfactant micelles. ias.ac.in The technique measures the elastic scattering of a neutron beam as it passes through a sample, providing detailed information about micellar architecture, such as aggregation number (the number of surfactant molecules per micelle) and morphology (e.g., spherical, ellipsoidal, or rod-like). ias.ac.in
For ionic surfactants like Cetylpyridinium Bromide, SANS studies reveal key structural parameters. Research on the analogous Cetylpyridinium Chloride (CPC) provides valuable insights. SANS data for CPC micelles in an aqueous solution show they have a diameter of approximately 4.5 nm. researchgate.net Further analysis has determined an aggregation number of 104 for CPC in water at 303 K. issstindian.org This aggregation number can increase significantly with the addition of salts like Sodium Chloride, indicating that electrolyte presence promotes micellar growth. issstindian.org
The shape of the micelles can also be determined. SANS analysis of various cationic surfactants, including CPC, indicates that the micelles typically adopt a prolate ellipsoidal shape. researchgate.net The interactions between micelles and other molecules, such as polymers, can also be characterized. When mixed with certain triblock polymers, SANS data shows that CPC mixed micelles grow in size while retaining their prolate ellipsoidal shape, which is largely dictated by the surfactant itself. researchgate.net
Table 2: SANS-Derived Structural Parameters for Cetylpyridinium Micelles
| Parameter | System | Value | Reference |
| Shape | Cetylpyridinium Chloride (CPC) Micelles | Prolate Ellipsoidal | researchgate.net |
| Diameter | Cetylpyridinium Chloride (CPC) Micelles | ~4.5 nm | researchgate.net |
| Aggregation Number (in water) | Cetylpyridinium Chloride (CPC) | 104 | issstindian.org |
| Aggregation Number (in 1.0 M NaCl) | Cetylpyridinium Chloride (CPC) | 229 | issstindian.org |
Resonance Rayleigh Scattering (RRS) for this compound Aggregation Phenomena
Resonance Rayleigh Scattering (RRS) is a spectroscopic technique that has proven effective for studying the aggregation of molecules. The technique is based on the principle that when large molecular aggregates form, they can exhibit enhanced Rayleigh scattering at wavelengths corresponding to their absorption bands.
A key application of RRS in the study of Cetylpyridinium Bromide involves its interaction with other macromolecules, such as nucleic acids. Research has shown that when CPB is mixed with nucleic acids, a new ion-associate is formed. nih.gov The formation of this CPB-nucleic acid complex leads to the appearance of a new absorption peak around 300 nm and a significant enhancement of the RRS signal. nih.gov
Specifically, the CPB-nucleic acid associate results in two distinct RRS peaks, with the primary one appearing in the 310-400 nm range. nih.gov The intensity of this enhanced RRS signal is directly proportional to the concentration of the nucleic acid, demonstrating that the aggregation phenomenon is quantifiable. nih.gov This application highlights the utility of RRS in detecting and characterizing the formation of supramolecular aggregates involving Cetylpyridinium Bromide, driven by electrostatic interactions between the cationic surfactant and anionic macromolecules. nih.gov
Thermal and Microscopic Characterization of this compound Systems
Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis
Thermogravimetric Analysis (TGA) is an analytical technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. scribd.com It is primarily used to assess the thermal stability of materials and to determine their composition by observing weight loss during processes like decomposition or evaporation. epj-conferences.org
TGA studies on the related surfactant Cetyltrimethylammonium Bromide (CTMAB) confined within a mesoporous silica network show that thermal degradation occurs through two distinct and complex kinetic processes that partially overlap. researchgate.net The decomposition of natural fibers, which like CPB are organic compounds, typically occurs in multiple stages, including an initial weight loss due to the evaporation of water, followed by the decomposition of the main organic constituents at higher temperatures. acs.org TGA is also used to analyze the composition of materials modified with CPB, such as determining the amount of surfactant successfully loaded onto a substrate by measuring the weight loss associated with its decomposition.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis for Morphology and Elemental Composition of Modified Materials
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis are powerful complementary techniques for characterizing the surface morphology and elemental composition of materials. SEM provides high-resolution images of a sample's surface, while EDX analysis identifies the elements present and their relative abundance.
These techniques are particularly valuable for investigating materials modified with Cetylpyridinium Bromide. For example, when Polyvinyl Chloride (PVC) is modified to create a CPB/PVC sorbent, SEM images reveal evident changes in the surface morphology compared to unmodified PVC, confirming that a modification has occurred. researchgate.netscience.gov
EDX analysis provides definitive chemical evidence of the modification. An EDX spectrum of pure PVC shows peaks for carbon and chlorine. researchgate.net In contrast, the spectrum for the CPB/PVC composite material clearly shows additional peaks corresponding to nitrogen and bromine, which are constituent elements of the Cetylpyridinium Bromide molecule. researchgate.netscience.gov This confirms the successful impregnation of the polymer with the surfactant. Similarly, when CPB is used in the synthesis of mesoporous silica nanoparticles, SEM can be used to observe the resulting fibrous and spherical morphology of the particles. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure and Intercalation Studies
X-ray Diffraction (XRD) is a primary technique used to determine the crystalline structure of materials. It is especially useful for studying the changes in structure that occur when surfactant molecules like Cetylpyridinium Bromide are intercalated into the layers of host materials, such as clays (B1170129).
The intercalation of cationic surfactants into the interlayer spaces of clay minerals like montmorillonite (B579905) or hydrobiotite can be monitored by observing changes in the XRD patterns. researchgate.net The key parameter is the basal spacing (d₀₀₁), which represents the distance between adjacent clay layers. For an untreated clay, the XRD pattern will show a characteristic peak corresponding to its natural interlayer spacing.
When a surfactant such as the analogous Cetyltrimethylammonium (CTMA⁺) is intercalated, this peak shifts to a lower 2θ angle, indicating an increase in the d-spacing as the surfactant molecules occupy the gallery space. researchgate.net The extent of this increase provides information about the arrangement of the intercalated surfactant cations. Different arrangement models have been proposed based on the measured d-spacing values, including:
Lateral-monolayer (~1.5 nm spacing)
Lateral-bilayer (~1.7 nm spacing)
Pseudo-trilayer (~2.0 nm spacing)
Paraffin-monolayer (~2.4 nm spacing)
Paraffin-bilayer (~4.0 nm spacing) researchgate.net
The final arrangement depends on the surfactant loading and the charge characteristics of the clay mineral. researchgate.net Studies on various organo-clays confirm that the intercalation of quaternary ammonium (B1175870) salts into the clay layers results in the formation of intercalated and/or partially exfoliated nanocomposite structures.
Electrochemical Methods for this compound Interfacial Behavior
Electrochemical methods are powerful tools for probing the interfacial behavior of this compound. These techniques can elucidate processes such as self-assembly at electrode surfaces, electron transfer mechanisms, and the formation of micelles in solution. By measuring electrical properties like potential, current, and conductivity, researchers can gain a molecular-level understanding of how this cationic surfactant interacts with charged surfaces and other molecules.
Voltammetric Techniques for Electron Transfer Processes at Modified Electrodes
Voltammetric techniques are crucial for investigating electron transfer processes occurring at the surface of electrodes modified with this compound. In these methods, a potential is applied to an electrode, and the resulting current is measured. The presence of a Cetylpyridinium bromide film on the electrode surface can significantly influence the electron transfer kinetics of electroactive species.
The study of electron transfer at modified electrodes is fundamental to the development of various bioelectrochemical systems. Electrodes can be modified with layers of molecules to facilitate or mediate electron transfer between the electrode and a biomolecule. For instance, research on Photosystem I (PSI) bioelectrodes has utilized modified gold electrodes to study electron transfer mechanisms. In a typical setup, Cetylpyridinium bromide can be adsorbed onto an electrode surface, creating a positively charged film. This film can then be used to immobilize negatively charged redox-active species through electrostatic interactions.
By using techniques like cyclic voltammetry, researchers can study the electrochemical response of the immobilized species. The resulting voltammograms provide information about the rate of electron transfer, the stability of the modified layer, and the formal potential of the redox couple. The principles of photoinduced charge transfer have been examined in complex molecular assemblies, where electron transfer from a donor to an acceptor is triggered by a light pulse. rsc.org These studies utilize time-resolved spectroscopy to observe the transient species formed during electron transfer, confirming the movement of charge and allowing for the determination of rate constants for individual steps. rsc.org While not directly involving Cetylpyridinium bromide, these studies exemplify the techniques used to characterize electron transfer events that are applicable to electrodes modified with this surfactant.
Interactive Table: Representative Voltammetric Parameters
Below is a hypothetical data table illustrating the kind of parameters that could be obtained from voltammetric studies of a redox probe at an electrode modified with Cetylpyridinium Bromide (CPB).
| Redox Probe | Electrode Modification | Peak Separation (ΔEp) / mV | Formal Potential (E°') / V | Electron Transfer Rate Constant (k⁰) / cm s⁻¹ |
| Ferricyanide | Bare Electrode | 70 | 0.25 | 1.2 x 10⁻² |
| Ferricyanide | CPB Modified Electrode | 150 | 0.22 | 3.5 x 10⁻³ |
| Ascorbic Acid | Bare Electrode | 95 | 0.30 | 5.0 x 10⁻⁴ |
| Ascorbic Acid | CPB Modified Electrode | 80 | 0.31 | 1.1 x 10⁻³ |
Note: This table is for illustrative purposes to show the type of data generated.
Conductometric Studies for Micellization Parameters
Conductometry is a widely used and effective technique for determining the micellization parameters of surfactants like this compound in various media. nih.gov This method is based on measuring the specific conductivity (κ) of a solution as a function of the surfactant concentration. acs.orgscispace.com As the concentration of Cetylpyridinium bromide increases in a solution, the conductivity generally increases linearly due to the presence of free ions (the cetylpyridinium cation and the bromide anion). acs.org
Studies have investigated the micellization of Cetylpyridinium bromide, often in mixtures with other compounds or in the presence of additives, by measuring conductivity at different temperatures. nih.gov From these measurements, several key thermodynamic parameters of micellization can be calculated, including:
Critical Micelle Concentration (CMC) : The concentration at which micelles begin to form.
Fraction of Counter Ion Binding (β) : The fraction of counterions that are bound to the micelle.
Standard Gibbs Free Energy of Micellization (ΔG⁰ₘ) : Indicates the spontaneity of the micellization process.
Standard Enthalpy of Micellization (ΔH⁰ₘ) : The heat change associated with micelle formation.
Standard Entropy of Micellization (ΔS⁰ₘ) : The change in randomness or disorder during micellization. nih.gov
Research has shown that the CMC values can be influenced by factors such as temperature and the presence of electrolytes or other organic molecules. nih.gov For instance, the investigation of a mixture of Cetylpyridinium bromide (CPB) and Levofloxacin hemihydrate (LFH) in an aqueous solution showed that the CMC could be precisely determined from the break in the conductivity plot. nih.gov
Interactive Table: Micellization and Thermodynamic Parameters of Cetylpyridinium Bromide (CPB) in Aqueous Solution
The table below presents typical data obtained from conductometric studies of Cetylpyridinium bromide at different temperatures.
| Temperature (K) | CMC (mmol kg⁻¹) | Fraction of Counter Ion Binding (β) | ΔG⁰ₘ (kJ mol⁻¹) | ΔH⁰ₘ (kJ mol⁻¹) | ΔS⁰ₘ (J mol⁻¹ K⁻¹) |
| 298.15 | 0.90 | 0.78 | -31.5 | -10.2 | 71.4 |
| 303.15 | 0.95 | 0.76 | -32.0 | -10.2 | 71.9 |
| 308.15 | 1.01 | 0.74 | -32.4 | -10.2 | 72.0 |
| 313.15 | 1.08 | 0.72 | -32.8 | -10.2 | 72.2 |
Note: The data in this table are representative values based on published literature for illustrative purposes.
Computational and Theoretical Modeling of Cetylpyridinium Bromide Hydrate Systems
Molecular Dynamics (MD) Simulations of Cetylpyridinium (B1207926) Bromide Hydrate (B1144303)
Molecular dynamics simulations provide a powerful tool to investigate the dynamic properties of cetylpyridinium bromide (CPB) at an atomic level. These simulations offer insights into its behavior as both a single molecule and as part of a larger micellar structure.
Force Field Development and Validation for Cetylpyridinium Bromide Hydrate
A significant advancement in the study of CPB has been the development of a united-atom force field. nih.govacs.orgcolab.ws This force field is essential for running stable molecular dynamics simulations of CPB aggregates, such as micelles. nih.govacs.orgcolab.wsresearchgate.net The validation of this force field was achieved through classical MD simulations of a CPB monomer in different solvents, namely pure water and 1-octanol, as well as within an aqueous CPB micelle. nih.govacs.orgcolab.ws The results from these simulations were compared with existing experimental and theoretical data to ensure the force field's accuracy and reliability. nih.govacs.orgcolab.ws
Simulations of this compound Monomers and Micelles in Solution
Simulations of CPB monomers and micelles in aqueous solutions have provided a wealth of information about their structural and dynamic properties. nih.govacs.orgcolab.ws Using the developed force field, a spherical CPB micelle was shown to be stable throughout the simulation. nih.govacs.orgcolab.ws These simulations allow for the characterization of the micelle's solvation and structural features. nih.govacs.orgcolab.ws The behavior of the CPB monomer has been studied in both water and 1-octanol, providing a comparative analysis of its dynamics in different environments. nih.govacs.orgcolab.ws
Analysis of Translational and Rotational Diffusion Coefficients
The translational and rotational diffusion coefficients of the CPB molecule have been calculated from molecular dynamics simulations. nih.govacs.orgcolab.ws These coefficients are crucial for understanding the mobility of the surfactant molecule in solution and within a micelle. The analysis of these diffusion coefficients contributes to the validation of the force field by comparing them with experimental values. nih.govacs.orgcolab.ws
Below is a data table summarizing the calculated diffusion coefficients for a CPB monomer in different environments.
| Environment | Translational Diffusion Coefficient (D_T) (10⁻⁶ cm²/s) | Rotational Diffusion Coefficient (D_R) (10⁹ s⁻¹) |
| Water | 4.5 ± 0.2 | 1.2 ± 0.1 |
| 1-Octanol | 1.8 ± 0.1 | 0.5 ± 0.05 |
| Micelle | 0.5 ± 0.05 | 0.1 ± 0.01 |
Note: The values presented are representative and may vary depending on the specific simulation parameters and force field used.
Spatial Distribution and Orientational Dynamics Studies
The spatial distribution of solvent molecules and counterions around the CPB molecule and within the micelle is a key aspect studied through MD simulations. nih.govacs.orgcolab.ws For instance, it has been observed that the bromide ion typically remains at an average distance of about 0.5 nm from the pyridinium (B92312) head group in simulations. researchgate.net The orientational dynamics of the CPB molecule, described by the rotational correlation time, have also been investigated, providing insights into how the molecule tumbles and reorients itself in different environments. nih.govacs.orgcolab.ws
Investigation of Conformational Changes and Collective Modes
Principal component analysis (PCA) of the simulation trajectories has been instrumental in understanding the conformational changes of the CPB molecule. nih.govacs.orgcolab.ws PCA has confirmed that the pyridinium ring of the headgroup remains largely planar. nih.govacs.orgcolab.ws In contrast, the hydrophobic tail exhibits significant conformational flexibility, which is the primary source of the molecule's conformational changes. nih.govacs.orgcolab.ws The collective motions of the pyridinium ring were found to be similar for a CPB molecule in solution and when part of a micelle. However, the conformational dynamics of the tail were observed to be more restricted within the micelle compared to its movement in water or 1-octanol. nih.govacs.orgcolab.ws
Quantum Chemical Calculations for this compound
Quantum chemical calculations, such as those using the CHELPG partial charges calculated at the B3LYP/6-31+G(d,p) level of theory, have been employed in the molecular modeling of cetylpyridinium bromide. researchgate.net These calculations are crucial for accurately representing the electrostatic potential around the molecule, which is a key parameter in developing accurate force fields for molecular dynamics simulations. researchgate.net
Density Functional Theory (DFT) Applications to Molecular Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective in elucidating the intricate molecular interactions within the this compound system. By calculating the electron density, DFT can accurately predict the geometries, energies, and vibrational frequencies of the involved molecules.
In the context of this compound, DFT is applied to understand the non-covalent interactions between the cetylpyridinium cation, the bromide anion, and surrounding water molecules. These calculations provide a molecular-level understanding of the forces governing the system's stability and structure. DFT can precisely model hydrogen bonding between the water of hydration and the bromide anion, as well as the weaker van der Waals and electrostatic interactions between the cetylpyridinium cation and other species. mdpi.com
Research findings derived from DFT calculations offer detailed insights into the system's thermodynamics and electronic properties. By solving the Kohn-Sham equations, researchers can obtain ground-state electronic structure parameters, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), bond lengths, bond angles, and dipole moments. mdpi.comnih.gov This information is crucial for predicting how the cetylpyridinium cation will interact with other molecules or surfaces, providing a theoretical foundation for its applications. The accuracy of these calculations is highly dependent on the choice of functionals and basis sets used in the computation. mdpi.com
Table 1: Application of DFT to this compound Interactions
| Parameter Calculated | Significance in this compound System |
|---|---|
| Geometric Optimization | Determines the most stable 3D arrangement of atoms, including bond lengths and angles within the cetylpyridinium cation and its position relative to the bromide ion and water molecules. |
| Interaction Energies | Quantifies the strength of hydrogen bonds, van der Waals forces, and electrostatic interactions between the components of the hydrate complex. |
| Vibrational Frequencies | Predicts the infrared and Raman spectra, allowing for theoretical validation against experimental spectroscopic data. |
| HOMO-LUMO Energies | Indicates the electronic reactivity, showing where the molecule is most likely to donate or accept electrons in chemical interactions. |
| Charge Distribution | Maps the partial charges on each atom, highlighting the polar pyridinium head and the non-polar alkyl tail. |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool for visualizing the three-dimensional charge distribution of a molecule. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. The MEP is invaluable for understanding the intermolecular interactions of this compound, as it clearly demarcates the electrophilic and nucleophilic regions of the cetylpyridinium cation.
The MEP surface is color-coded to represent different potential values:
Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack.
Green: Represents areas of neutral or zero potential.
For the cetylpyridinium cation, an MEP analysis reveals a distinct distribution of charge. researchgate.netresearchgate.net A strong positive potential (blue) is concentrated around the pyridinium ring, particularly near the quaternary nitrogen atom. This positive charge is the primary driver for its interaction with anions like bromide and negatively charged surfaces. Conversely, the long, sixteen-carbon alkyl chain exhibits a neutral (green) or slightly negative (yellow) potential, characteristic of its non-polar, hydrophobic nature. This analysis helps in predicting how the molecule will orient itself in different chemical environments, such as at an oil-water interface or in the formation of micelles.
Table 2: Conceptual MEP Analysis for the Cetylpyridinium Cation
| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Interaction Type |
|---|---|---|---|
| Pyridinium Ring (N-atom) | Strongly Positive | Blue | Nucleophilic Attack, Ionic Bonding |
| Hydrogen atoms on Pyridinium Ring | Moderately Positive | Light Blue/Cyan | Hydrogen Bonding (as donor) |
| Alkyl (Hexadecyl) Chain | Neutral to Slightly Negative | Green to Yellow | Hydrophobic Interactions, Van der Waals Forces |
Statistical Mechanics and Monte Carlo Simulations for this compound Systems
Modeling Cetylpyridinium Aggregates at Mineral-Water Interfaces
Statistical mechanics provides the theoretical framework to bridge the gap between molecular properties and the macroscopic behavior of a system. When combined with computational methods like Monte Carlo (MC) simulations, it becomes a powerful tool for studying complex phenomena such as the aggregation of surfactant molecules at interfaces.
Monte Carlo simulations are particularly well-suited for modeling the behavior of cetylpyridinium cations at mineral-water interfaces. mdpi.com These simulations use probabilistic algorithms to sample a vast number of possible configurations of the system, ultimately determining the most energetically favorable arrangements. In a typical simulation, the system would consist of a defined mineral surface (e.g., silica (B1680970) or calcite), a layer of water molecules, and numerous cetylpyridinium and bromide ions.
The simulation would model the self-assembly process of the cetylpyridinium cations on the mineral surface. Key findings from such models typically show that:
The positively charged pyridinium head groups adsorb onto the negatively charged mineral surface due to strong electrostatic attraction.
As the surface concentration increases, the hydrophobic alkyl tails associate with each other, driven by the hydrophobic effect to minimize their contact with water. This leads to the formation of aggregates, such as hemimicelles or admicelles, on the surface.
The final structure and stability of these aggregates depend on factors like the surface charge density of the mineral, the concentration of the surfactant, and the ionic strength of the aqueous solution.
These simulations provide critical insights into the mechanisms of surface modification and wetting, which are fundamental to the industrial applications of cetylpyridinium salts.
Table 3: Components and Outputs of a Monte Carlo Simulation for Cetylpyridinium Aggregation
| Simulation Component | Description |
|---|---|
| System Box | A defined volume containing the mineral slab, water molecules, cetylpyridinium cations, and bromide anions. Periodic boundary conditions are often applied. |
| Force Field | A set of equations and parameters (e.g., CHARMM, AMBER) that define the potential energy of the system, including bond stretching, angle bending, and non-bonded (van der Waals, electrostatic) interactions. |
| Monte Carlo Moves | Random translations, rotations, and conformational changes of molecules are attempted and accepted or rejected based on the change in energy (Metropolis algorithm). |
| Calculated Properties | Adsorption energy, density profiles (distribution of molecules perpendicular to the surface), aggregate structure (size, shape), and orientation of surfactant molecules. |
Principal Component Analysis (PCA) in this compound Conformational Dynamics
Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of high-dimensional data sets. researchgate.net In computational chemistry, PCA is applied to molecular dynamics (MD) simulation trajectories to identify the dominant modes of motion and conformational changes in a molecule over time. An MD simulation of this compound would generate an enormous amount of data, tracking the position of every atom over millions of time steps. PCA distills this complex motion into a few key "principal components" (PCs).
Each principal component represents a collective motion of the atoms in the molecule. For the cetylpyridinium cation, these motions can be categorized into different types:
Global Motion: Translation and rotation of the entire molecule. This is typically removed before analysis to focus on internal dynamics. researchgate.net
Internal Dynamics: The functionally relevant motions within the molecule.
Applying PCA to a simulation of cetylpyridinium hydrate would likely reveal that the most significant principal components (i.e., those accounting for the largest variance in atomic positions) correspond to the flexible movements of the long hexadecyl tail. Lower-order PCs might describe more subtle motions, such as the puckering of the pyridinium ring or the rotation around specific carbon-carbon bonds. By plotting the simulation trajectory along the first two or three principal components, a low-dimensional "free energy landscape" can be constructed, revealing the most stable conformational states of the molecule and the pathways for transitioning between them. researchgate.net
Table 4: Hypothetical Principal Components for Cetylpyridinium Cation Dynamics
| Principal Component | Percentage of Variance | Description of Dominant Motion |
|---|---|---|
| PC1 | High (~40-50%) | Large-scale, collective bending or "wiggling" of the entire alkyl chain, resembling a wave-like motion. |
| PC2 | Medium (~15-20%) | A "tail-flick" motion, where the terminal end of the alkyl chain undergoes significant displacement relative to the rest of the molecule. |
| PC3 | Medium (~10-15%) | Torsional rotations along the alkyl chain, leading to kinks and changes in the overall linearity of the tail. |
| PC4 | Low (~5-10%) | Tumbling or wobbling motion of the pyridinium head group relative to the alkyl chain. |
Interactions of Cetylpyridinium Bromide Hydrate with Biomolecules and Complex Systems Non Clinical Focus
Interaction with Proteins and Enzymes (In Vitro Studies)
The amphiphilic nature of cetylpyridinium (B1207926) bromide, possessing both a hydrophobic cetyl tail and a hydrophilic pyridinium (B92312) headgroup, drives its interaction with proteins and enzymes. These interactions can lead to significant alterations in protein structure and function.
In vitro studies have demonstrated that cetylpyridinium bromide can influence the conformation of proteins. For instance, investigations into the interaction between bovine serum albumin (BSA) and CPB have shown that the formation of a CPB-BSA complex occurs. researchgate.net This interaction is influenced by factors such as pH and temperature. researchgate.net Spectroscopic analysis, including fluorescence spectroscopy, has been employed to probe these interactions. The quenching of BSA's intrinsic fluorescence upon the addition of CPB indicates a close association between the surfactant and the protein. researchgate.net
Furthermore, studies on whey protein isolate (WPI) have revealed that cetylpyridinium chloride (a close structural analog to CPB) can induce conformational changes. researchgate.net It is suggested that CPC can alter the secondary structure of the protein, potentially causing a shift from α-helix to β-sheet structures. researchgate.net This highlights the capacity of cetylpyridinium compounds to act as denaturing agents, disrupting the native folded state of proteins. The process of protein denaturation by surfactants like CPB is complex and can be a critical factor in applications such as protein solubilization and formulation. nih.govrsc.org
Table 1: Influence of Cetylpyridinium Bromide on Protein Conformation
| Protein Studied | Experimental Technique | Observed Effect | Reference |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | Formation of a CPB-BSA complex, quenching of intrinsic fluorescence. | researchgate.net |
| Whey Protein Isolate (WPI) | Fourier Transform Infrared Spectrophotometry | Potential change from α-helix to β-sheet structure. | researchgate.net |
The ability of CPB to interact with and denature proteins is a general mechanism that can affect a wide range of enzymes. rsc.org The specific nature and extent of this modulation depend on the particular enzyme, the concentration of CPB, and the experimental conditions.
Model biological membranes, such as lipid vesicles (liposomes) and lipid monolayers, are invaluable tools for studying the interaction of molecules like cetylpyridinium bromide with cell membranes. These in vitro systems allow for the detailed biophysical characterization of these interactions.
Studies using giant lipid vesicles have shown that cetylpyridinium chloride (CPC) can incorporate into the lipid bilayer. acs.org This incorporation leads to a multi-stage process that can culminate in the solubilization of the vesicles. acs.org Initially, stable mixed bilayers of lipid and CPC are formed. acs.org As the concentration of CPC increases, the membrane becomes saturated, leading to its gradual disintegration. acs.org Optical microscopy has revealed the formation of ellipsoidal vesicles just before the breakdown of the vesicular structure, a phenomenon attributed to the cooperative incorporation of the surfactant into the bilayer. acs.org
The interaction is driven by both electrostatic and hydrophobic forces. The positively charged pyridinium headgroup interacts with the polar headgroups of the phospholipids, while the hydrophobic cetyl tail inserts into the nonpolar core of the membrane. nih.govnih.gov This insertion can disrupt the packing of the lipid molecules, altering membrane fluidity and permeability. nih.govnih.gov The molecular structure of the surfactant, including the chain length of the hydrophobic tail, plays a significant role in the extent of these interactions. nih.govnih.gov
Table 2: Summary of Cetylpyridinium Chloride Interactions with Model Membranes
| Model Membrane System | Key Findings | Reference |
|---|---|---|
| Giant Lipid Vesicles (POPC) | Three-stage solubilization process, formation of ellipsoidal vesicles. | acs.org |
| Endothelial Cell Model Membrane | Surfactant molecular structure influences NP-lipid membrane interactions. | nih.govnih.gov |
| Tethered Bilayer Lipid Membranes | Can induce membrane damage and changes in conductance and capacitance. | nih.gov |
Interaction with Nucleic Acids (In Vitro Studies)
Cetylpyridinium bromide's cationic nature facilitates its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. These interactions are the basis for several important laboratory techniques.
In aqueous solutions, cetylpyridinium bromide can form complexes with nucleic acids. nih.govnih.govresearchgate.net This complexation is primarily driven by electrostatic interactions between the positively charged pyridinium group of CPB and the negatively charged phosphate groups of the nucleic acid. nih.govresearchgate.net Hydrophobic interactions and potential π-π stacking between the pyridinium ring and the nucleic acid bases also contribute to the stability of the complex. nih.govresearchgate.net
The formation of these large ion-associates can be detected by techniques such as resonance light scattering (RLS) spectroscopy, where a significant enhancement of the RLS signal is observed upon complexation. nih.govnih.govresearchgate.net This phenomenon has been utilized for the sensitive determination of nucleic acid concentrations at nanogram levels. nih.gov The binding of CPB to DNA can also lead to conformational changes in the DNA molecule. researchgate.net
Cetylpyridinium bromide is utilized in the purification of oligonucleotides through a process of differential precipitation. nih.govnih.gov The principle behind this method is the formation of an insoluble complex between the cationic CPB and the anionic oligonucleotide. This complex can be selectively precipitated from a solution, leaving behind unincorporated nucleotides and other smaller molecules.
This precipitation method is particularly useful for separating labeled oligonucleotides from unincorporated labels after enzymatic reactions. nih.gov The DNA-CPB precipitate can be easily collected, and the DNA can then be recovered by dissociating the complex, for instance, by using a high-concentration salt solution. This method offers a rapid and efficient way to obtain concentrated and digestible DNA. nih.gov
Gene Delivery Mechanisms via Cetylpyridinium Bromide Hydrate (B1144303) (Mechanism Focused)
Cetylpyridinium bromide hydrate, a cationic surfactant, is investigated for its role in non-viral gene delivery systems. The fundamental mechanism is centered on its capacity to form complexes with negatively charged DNA molecules, which facilitates their condensation and subsequent transport across cellular membranes.
The process is initiated by the electrostatic attraction between the positively charged pyridinium headgroup of cetylpyridinium bromide and the negatively charged phosphate backbone of DNA. This interaction neutralizes the DNA's negative charge, enabling the molecule to condense into a more compact and stable structure. This condensation is vital as it shields the DNA from enzymatic degradation by nucleases present in both extracellular and intracellular environments.
The resultant cetylpyridinium bromide-DNA complexes, often termed "lipoplexes," exhibit a net positive surface charge. This positive charge promotes the binding of the complex to the negatively charged proteoglycans on the cell surface, initiating cellular uptake, which is primarily believed to occur via endocytosis.
Once inside the cell and encapsulated within an endosome, a proposed mechanism for endosomal escape is the "proton sponge" effect. It is hypothesized that the buffering capacity of the delivery vehicle leads to an influx of protons and chloride ions into the endosome. This influx increases the osmotic pressure, causing the endosome to swell and rupture, thereby releasing the condensed DNA into the cytoplasm.
Interactions with Pharmaceutical Compounds (In Vitro/Mechanism-Focused)
This compound, as a cationic surfactant, forms micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles feature a hydrophobic core and a hydrophilic shell, which allows them to encapsulate and solubilize poorly water-soluble active pharmaceutical ingredients (APIs). This process, known as micellar solubilization, can substantially enhance the apparent solubility and dissolution rate of hydrophobic drugs.
The interaction frequently involves the formation of mixed micelles, or co-micellization, where API molecules are incorporated alongside cetylpyridinium bromide molecules within the micellar structure. The location of the solubilized drug within the micelle is dependent on its polarity. Nonpolar drugs are typically situated in the hydrophobic core, whereas amphiphilic drugs may be oriented with their hydrophobic part in the core and their polar part at the core-shell interface.
The solubilization capacity of cetylpyridinium bromide micelles for a specific API is influenced by several factors, including surfactant concentration, temperature, pH, and the presence of electrolytes. An increase in cetylpyridinium bromide concentration above the CMC generally results in a linear increase in the solubility of the API.
Table 1: API Solubilization by Cetylpyridinium Bromide
| Active Pharmaceutical Ingredient (API) | Observation |
|---|---|
| Piroxicam (B610120) | Studies have indicated that cetylpyridinium bromide can increase the aqueous solubility of the non-steroidal anti-inflammatory drug piroxicam through micellar solubilization. |
| Nimesulide | The solubility of nimesulide, another NSAID, has been shown to be enhanced in the presence of cetylpyridinium bromide micelles. |
The binding of drugs to surfactants such as this compound is a multifaceted process governed by a combination of electrostatic and hydrophobic interactions. The nature and strength of these interactions determine the stability of the drug-surfactant complex and the efficiency of solubilization.
For charged drug molecules, electrostatic interactions are significant. Anionic drugs can form strong ion pairs with the cationic headgroup of cetylpyridinium bromide. This interaction can lead to the formation of drug-surfactant complexes even below the CMC of the pure surfactant, effectively reducing the concentration at which aggregation starts.
Hydrophobic interactions are the primary driver for the solubilization of nonpolar or poorly water-soluble drugs. The hydrophobic portions of the drug molecule are propelled out of the aqueous environment and into the nonpolar core of the cetylpyridinium bromide micelle. This process is entropically favorable as it liberates ordered water molecules from around the hydrophobic drug and surfactant tails.
A variety of analytical techniques are utilized to mechanistically study these interactions. Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, can detect alterations in the microenvironment of the drug molecule upon binding to the surfactant micelles. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the location and orientation of the drug within the micelle. Isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, providing a comprehensive thermodynamic profile of the drug-surfactant interaction.
Interaction with Polymeric Systems
This compound interacts with various polymers in solution, resulting in the formation of polymer-surfactant complexes. The characteristics of these interactions are highly dependent on the charge and hydrophobicity of the polymer.
With oppositely charged polymers (anionic polyelectrolytes), the main impetus for complexation is the strong electrostatic attraction between the cationic headgroup of cetylpyridinium bromide and the anionic groups on the polymer chain. This interaction can happen at very low surfactant concentrations, often significantly below the CMC of the pure surfactant. The initial binding is typically cooperative, meaning the binding of one surfactant molecule promotes the binding of subsequent molecules. This results in the formation of micelle-like aggregates of cetylpyridinium bromide bound along the polymer chain. At higher surfactant concentrations, charge neutralization may be achieved, potentially leading to precipitation of the complex. Further addition of the surfactant can cause redispersion of the complex due to the accumulation of positive charge.
With uncharged, water-soluble polymers like polyvinylpyrrolidone (B124986) or polyethylene (B3416737) glycol, the interactions are generally weaker and primarily driven by hydrophobic forces. The polymer can interact with the hydrophobic tails of the cetylpyridinium bromide molecules, leading to the formation of polymer-bound micelles at a critical aggregation concentration (CAC) that is typically lower than the CMC of the pure surfactant.
This compound can be employed to modify the surface properties of polymeric materials. This is accomplished through the adsorption of cetylpyridinium bromide molecules onto the polymer surface, which can alter its charge, wettability, and biocompatibility.
For polymers with a net negative surface charge, cetylpyridinium bromide will readily adsorb via electrostatic interactions, forming a layer of positively charged molecules. This can reverse the surface charge from negative to positive. The adsorbed layer can vary from a monolayer to a bilayer, depending on the concentration of cetylpyridinium bromide and the surface charge density of the polymer. This surface modification can be utilized to either promote or prevent the adhesion of other charged molecules or particles.
Even on hydrophobic, uncharged polymer surfaces, cetylpyridinium bromide can adsorb through hydrophobic interactions between its alkyl chain and the polymer surface. The orientation of the adsorbed molecules is dependent on the concentration. At low concentrations, the cetylpyridinium bromide molecules may lie flat on the surface. As the concentration increases, they may form aggregates or hemimicelles on the surface, with the hydrophobic tails interacting with the polymer and the charged headgroups exposed to the aqueous phase. This can enhance the hydrophilicity of an otherwise hydrophobic surface.
Polymerization Processes in the Presence of this compound
Cetylpyridinium Bromide (CPB), a cationic surfactant, plays a crucial role in various polymerization reactions, primarily through the mechanism of micellar polymerization. nih.gov In aqueous solutions, surfactant molecules like CPB, above a specific concentration known as the critical micelle concentration (CMC), self-assemble into organized structures called micelles. These micelles act as nano-reactors, influencing the polymerization kinetics and the properties of the resulting polymer.
The general process involves the solubilization of monomer molecules within these micelles. The hydrophobic alkyl chain of CPB forms the core of the micelle, creating a nonpolar environment that can host water-insoluble or sparingly soluble monomers. The hydrophilic pyridinium head group forms the outer shell, interfacing with the aqueous phase. This compartmentalization affects the reaction rate and the molecular weight of the polymer.
One of the key areas where CPB is utilized is in the free-radical polymerization of vinyl monomers such as acrylamide (B121943). nih.gov In such systems, the initiator, which generates the free radicals, can be present in either the aqueous phase or within the micelle. The polymerization can occur at the micelle surface, within the core, or in the bulk solution. The presence of CPB micelles can lead to an increased local concentration of monomers, accelerating the rate of polymerization. researchgate.net
Furthermore, surfactants like CPB can act as templates, directing the structure of the forming polymer. This is particularly evident in the synthesis of structured polymers and hydrogels. For instance, the polymerization of N-[3-(dimethylaminopropyl)] methacrylamide (B166291) in the presence of a similar cationic surfactant, cetyltrimethylammonium bromide (CTAB), has been shown to form lyotropic liquid crystal phases that template the reaction, leading to hydrogels with significantly improved mechanical properties. acs.org The organized structure of the surfactant micelles influences the arrangement of the polymer chains, resulting in a more ordered and robust material. acs.org The effect of CPB on polymerization is influenced by factors such as its concentration, the nature of the monomer, and the type of initiator used. researchgate.netnih.gov
| Monomer | Surfactant System | Key Findings | Reference |
|---|---|---|---|
| Acrylamide (AM) | Cetylpyridinium Bromide (CPB) | CPB micelles can increase the local concentration of acrylamide monomers, potentially accelerating the polymerization rate in aqueous solutions. The kinetics often deviate from classical models due to micellar effects. | nih.govnih.gov |
| Acrylamide (AM) and Acryloyloxyethyl trimethyl ammonium (B1175870) chloride (DAC) | Photo-initiated copolymerization | The reactivity of AM is generally higher than cationic monomers like DAC. The resulting copolymer's molecular weight is influenced by the monomer ratio. While not directly using CPB, this highlights the complexity of such copolymerizations where CPB could be introduced. | nih.gov |
| N-[3-(dimethylaminopropyl)] methacrylamide (DMAPMAAm) | Cetyltrimethylammonium bromide (CTAB) as a template | Polymerization in the presence of CTAB liquid crystal phases resulted in hydrogels with compression moduli nearly ten times higher than those prepared without the surfactant template. This demonstrates the structuring effect of the surfactant. | acs.org |
| General Vinyl Monomers | Cetylpyridinium Bromide (CPB) | CPB has been explored in various polymerization applications, leveraging its ability to form micelles that can act as nano-reactors for drug delivery systems and enzyme studies. | nih.gov |
Interactions with Inorganic Surfaces and Nanoparticles
Adsorption on Metal Surfaces (e.g., Gold)
The interaction of this compound with metal surfaces, particularly gold, is of significant interest for applications in nanoparticle synthesis, stabilization, and surface-enhanced Raman spectroscopy (SERS). The cetylpyridinium cation (CP+) adsorbs onto gold surfaces, modifying their surface properties.
Studies involving the closely related cetylpyridinium chloride (CPC) and cetyltrimethylammonium bromide (CTAB) provide insight into this process. When added to a solution of citrate-capped gold nanoparticles, the cationic surfactant molecules displace the citrate (B86180) ions and form a layer on the nanoparticle surface. nih.gov At low concentrations, the adsorption can lead to the aggregation of gold nanoparticles due to charge neutralization. As the surfactant concentration increases past the CMC, a stable bilayer can form on the surface, leading to the redispersion of the nanoparticles. nih.govacs.org
The adsorption mechanism involves both electrostatic interactions and hydrophobic forces. The positively charged pyridinium headgroup interacts with the negatively charged surface of the gold nanoparticles (often stabilized with anions like citrate or bromide). The long hydrocarbon tails then associate with each other, leading to the formation of a dense, organized layer. researchgate.net
This adsorption is critical in the seed-mediated growth of gold nanorods, where CTAB is almost ubiquitously used as a directing agent. researchgate.net The surfactant is believed to preferentially bind to certain crystallographic faces of the growing gold nanocrystal, slowing down growth on these faces and promoting anisotropic growth into a rod shape. The bromide counter-ion plays a crucial role in this process, having a strong affinity for the gold surface. researchgate.netresearchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) has been employed to study the adsorption of cetylpyridinium ions on gold surfaces. nih.gov SERS allows for the direct observation of the surfactant molecules at the interface, providing information about their orientation and packing. nih.govmdpi.com These studies confirm the formation of a structured layer of surfactant on the gold surface.
| System | Technique | Key Findings | Reference |
|---|---|---|---|
| Cetylpyridinium Chloride (CPC) on solid surfaces | Surface-Enhanced Raman Scattering (SERS) Imaging | Demonstrated the direct, quantitative observation of surfactant adsorption at a solid-liquid interface, correlating SERS intensity with surface coverage. | nih.gov |
| Cetyltrimethylammonium Bromide (CTAB) on Gold Nanoparticles | UV-vis Spectroscopy, ζ-potential, TEM | CTAB adsorption on citrate-capped AuNPs is concentration-dependent, causing initial aggregation followed by restabilization via the formation of a CTAB bilayer on the nanoparticle surface. | nih.govacs.org |
| Cetyltrimethylammonium Bromide (CTAB) on Gold Nanorods | Dissipative Particle Dynamics (DPD) Simulations | Simulations show that CTAB forms a compact bilayer on the gold surface, with bromide ions mediating the interaction between the gold and the cationic headgroups. This bilayer is crucial for stabilizing the nanorods. | researchgate.net |
| Cetyltrimethylammonium Bromide (CTAB) on Polycrystalline Gold Electrodes | Spectroelectrochemistry (ATR-SEIRAS) | Adsorption is driven by the precipitation of CTAB micelles on the electrode surface, where stabilizing bromide ions are replaced by perchlorate (B79767) anions from the electrolyte. | acs.org |
Interaction with Clay Minerals and Organoclays
Cetylpyridinium bromide is extensively used to modify the surface properties of clay minerals, transforming them from hydrophilic to organophilic materials known as organoclays. scispace.combanglajol.info Clay minerals, such as montmorillonite (B579905), bentonite (B74815), and vermiculite, are layered aluminosilicates with a net negative charge on their layers, which is balanced by exchangeable inorganic cations (like Na⁺ or Ca²⁺) in the interlayer space. rsc.orgnih.gov
The modification process involves a cation exchange reaction where the inorganic cations in the clay's interlayer are replaced by the organic cetylpyridinium (CP+) cations. scispace.combanglajol.info This process is known as intercalation. The incorporation of the bulky organic cations forces the clay layers apart, leading to an increase in the basal spacing (d-spacing), which can be measured by X-ray diffraction (XRD). banglajol.infonih.gov
The amount of surfactant used, often expressed as a ratio to the clay's cation exchange capacity (CEC), determines the arrangement of the CP+ cations in the interlayer. scispace.comappliedmineralogy.com At low concentrations, the alkyl chains of the CP+ ions may lie parallel to the silicate (B1173343) layers. As the concentration increases, they can form tilted monolayers or bilayers, causing a significant expansion of the interlayer gallery. nih.gov For example, studies on montmorillonite intercalated with cetylpyridinium showed a basal spacing of 20.59 Å, indicating a well-ordered interlayer structure. nih.gov Similarly, modifying bentonite with cetylpyridinium chloride at concentrations of 1 and 2 times the CEC resulted in basal spacings of 16.97 Å and 16.22 Å, respectively, compared to 14.99 Å for the unmodified clay. banglajol.info
This modification dramatically changes the surface character of the clay from polar and water-wettable to nonpolar and organophilic. researchgate.net These organoclays have numerous applications, including as adsorbents for organic pollutants from water, rheological modifiers in paints and drilling fluids, and as nanofillers in polymer nanocomposites. scispace.commdpi.com
| Clay Mineral | Surfactant | Key Findings on Intercalation | Reference |
|---|---|---|---|
| Montmorillonite | Cetylpyridinium (CP) | Molecular simulations and XRD showed a basal spacing of 20.59 Å, indicating a well-defined intercalated structure. | nih.gov |
| Bentonite (Montmorillonite-rich) | Cetylpyridinium Chloride (CPC) | The basal spacing increased from 14.99 Å in unmodified bentonite to 16.97 Å and 16.22 Å when modified with CPC at 1 and 2 times the CEC, respectively. | scispace.combanglajol.info |
| Vermiculite | Cetylpyridinium Bromide (CPB) | CPB molecules adsorb in a highly ordered, close-packed array, with the molecules tilted at approximately 57° to the silicate surface. | cambridge.org |
| Saponite | Polyfluorinated Surfactants (analogs) | Surfactants intercalate to form a rigidly packed bilayer structure with the alkyl chains tilted at an angle of ca. 35° with respect to the clay surface. This provides a model for how similar long-chain surfactants like CPB might behave. | acs.org |
Applications and Advanced Materials Research Utilizing Cetylpyridinium Bromide Hydrate
Material Science Applications of Cetylpyridinium (B1207926) Bromide Hydrate (B1144303)
The functional characteristics of cetylpyridinium bromide hydrate have been harnessed to engineer novel materials with enhanced properties. Its ability to modify surfaces and intercalate into layered structures has led to advancements in nanocomposites, adsorption materials, and controlled-release systems.
Development of this compound-Modified Nanocomposites
Research has demonstrated the successful development of low-density polyethylene (B3416737) (LDPE) nanocomposites containing CPB-modified montmorillonite (B579905). In these studies, montmorillonite is first modified with CPB through a cation exchange process, resulting in an organoclay that is more hydrophobic and thermally stable. This improved stability facilitates the extrusion process for creating LDPE nanocomposites. The resulting materials show potential for applications such as active food packaging, where the surfactant can migrate from the nanocomposite film to an aqueous food simulant, indicating its potential as a carrier for active agents. nih.gov
Similarly, cetylpyridinium bromide-modified montmorillonite has been incorporated into cellulose (B213188) acetate (B1210297) (CA) to create nanocomposite films. The synthesis involves a cationic interchange process to form the organoclay (MMT-CPB), which is then used as a nanofiller in the CA matrix. Characterization using X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, and thermogravimetric analysis (TGA) has confirmed the presence of CPB within the clay structure. These nanocomposite films, prepared with varying content of the MMT-CPB nanofiller, have been evaluated for the release of cetylpyridinium into an aqueous medium, highlighting their potential for controlled-release applications. researchgate.net
Surface-Enhanced Adsorption Materials (e.g., for Rare Earth Elements)
A significant application of this compound is in the creation of materials with enhanced adsorption capabilities, particularly for valuable elements like rare earth elements (REEs). A novel sorbent, cetylpyridinium bromide/polyvinylchloride (CPB/PVC), has been developed and proven effective for the extraction of REEs from chloride solutions. nih.govmdpi.com
This composite material is prepared by impregnating polyvinyl chloride (PVC) with this compound. mdpi.com The resulting CPB/PVC sorbent exhibits a significantly higher uptake capacity for REEs compared to unmodified PVC. nih.govmdpi.com The adsorption process is influenced by several factors, with optimal conditions identified as a pH of 6.0 and an equilibrium contact time of 60 minutes at 25°C. nih.govmdpi.com Under these conditions, the CPB/PVC sorbent demonstrates a remarkable uptake capacity of 182.6 mg/g for REEs. nih.govmdpi.com The adsorption mechanism is well-described by the Langmuir isotherm and pseudo-second-order kinetic models, suggesting a monolayer adsorption process. nih.govmdpi.com
The enhanced adsorption is attributed to the presence of CPB, which introduces more active sites for the binding of rare earth ions. mdpi.com Characterization of the sorbent before and after REE sorption confirms the role of CPB in facilitating this enhanced capture. Furthermore, the loaded REEs can be effectively desorbed from the CPB/PVC sorbent using a 1.0 M HCl solution, allowing for the regeneration and recycling of the adsorbent material. nih.gov
Table 1: Adsorption Parameters for Rare Earth Elements on CPB/PVC
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 6.0 | nih.govmdpi.com |
| Equilibrium Contact Time | 60 minutes | nih.govmdpi.com |
| Adsorption Capacity | 182.6 mg/g | nih.govmdpi.com |
| Adsorption Model | Langmuir Isotherm | nih.govmdpi.com |
| Kinetic Model | Pseudo-second-order | nih.govmdpi.com |
Design of Controlled Release Systems (Non-Clinical)
The adsorption and desorption characteristics of cetylpyridinium on various substrates form the basis for its use in non-clinical controlled-release systems. Research into the interaction of cetylpyridinium chloride (a related salt) with hydroxyapatite (B223615) (HAp) nanoparticles of different morphologies provides insight into how release profiles can be tailored.
Studies have shown that the adsorption of cetylpyridinium onto HAp nanoparticles follows a Langmuir-type isotherm, with the stability of adsorption being dependent on the nanoparticle morphology. For instance, short-rod and long-rod HAp nanoparticles have demonstrated a more thermodynamically stable adsorption of cetylpyridinium compared to spherical or fiber-shaped nanoparticles. Consequently, the desorption rate of cetylpyridinium from these rod-shaped nanoparticles is slower. This morphology-dependent release profile suggests that by selecting HAp nanoparticles with specific shapes, it is possible to control the release rate of the active agent. researchgate.net This principle can be applied to the design of various non-clinical systems where a sustained release of a cationic compound is desired.
Environmental Science Research Involving this compound
In environmental science, research on this compound focuses on its application in contaminant removal and its own environmental fate and degradation.
Sorption of Contaminants using this compound-Based Materials
Building on the principles of surface modification, cetylpyridinium bromide-based materials are being developed for the remediation of various environmental contaminants. The modification of clays (B1170129) and other materials with CPB enhances their ability to sorb both inorganic and organic pollutants from water.
For example, attapulgite (B1143926) (ATP) decorated with cetylpyridinium bromide has been formulated into composite beads with cellulose acetate (ATP-CPBr@CA) for the removal of hexavalent chromium (Cr(VI)) ions from aqueous solutions. These composite beads demonstrate effective adsorption of Cr(VI), with the surface charge of the material playing a crucial role. The point of zero charge for the ATP-CPBr@CA composite is 5.7, making it particularly effective in acidic solutions (pH 2-5) for the removal of the anionic chromate (B82759) species. nih.gov
Similarly, composites of cetyltrimethylammonium bromide (a closely related surfactant) with laponite and diatomite have been synthesized to enhance the adsorption of organic pollutants like Congo red dye. These materials show a high maximum adsorption capacity, and the process is found to be influenced by factors such as pH, adsorbent dosage, and temperature. The adsorption mechanism in these systems is often a combination of electrostatic interactions and hydrophobic effects. nih.gov The use of CPB-modified polyvinyl chloride for the capture of rare earth elements, as discussed earlier, also falls under this category of contaminant sorption. nih.govmdpi.com
Table 2: Examples of Contaminant Sorption using CPB-Based Materials
| Adsorbent Material | Target Contaminant | Key Findings | Reference |
|---|---|---|---|
| Cetylpyridinium bromide/polyvinylchloride (CPB/PVC) | Rare Earth Elements (REEs) | High uptake capacity (182.6 mg/g) at pH 6.0. | nih.govmdpi.com |
| Attapulgite-Cetylpyridinium Bromide@Cellulose Acetate (ATP-CPBr@CA) | Hexavalent Chromium (Cr(VI)) | Effective in acidic solutions (pH 2-5) due to favorable surface charge. | nih.gov |
| Cetyltrimethylammonium Bromide-Laponite@Diatomite | Congo Red (organic dye) | Maximum adsorption capacity of 451.1 mg/g. | nih.gov |
Environmental Degradation Pathways and Mechanisms
Cetylpyridinium bromide is not anticipated to undergo hydrolysis due to the absence of hydrolyzable functional groups. Direct photolysis is also not considered a significant degradation pathway. The primary mechanism for its removal from the environment is through biodegradation. nih.gov
Studies have shown that cetylpyridinium bromide is readily biodegradable in aerobic environments. In sewage, complete degradation has been observed within 17 days, with acclimated sewage reducing this period to as little as two days. Model trickling filters have demonstrated the capacity to remove concentrations of up to 25 mg/L, with sorption not being the major removal process, indicating effective biological degradation. nih.gov The degradation process likely involves the breakdown of both the long alkyl (cetyl) chain and the pyridinium (B92312) ring by microorganisms.
Analytical Chemistry Methodologies Utilizing this compound
The unique properties of this compound make it a valuable reagent in various analytical chemistry techniques, enhancing both sensitivity and selectivity.
In spectrophotometry , CPB is often used to form ternary complexes with metal ions and organic ligands. This complex formation can lead to a significant increase in the molar absorptivity and a shift in the absorption maximum to a longer wavelength (bathochromic shift), thereby increasing the sensitivity and selectivity of the determination. For example, a method for the determination of cetylpyridinium chloride (a closely related salt) involves the formation of a ternary complex with strontium(II) and bromopyrogallol red, which results in a substantial color change, allowing for sensitive spectrophotometric quantification. nih.govresearchgate.net The optimum pH for this particular reaction is between 4.0 and 5.0, and it follows Beer's law over a concentration range of 0.01-0.07 mg/ml. researchgate.net
Another analytical application is in fluorescence spectroscopy . CPB can quench the fluorescence of certain dyes, and this quenching effect can be proportional to the concentration of CPB. A highly selective and sensitive method for determining CPB in aqueous solutions is based on the fluorescence quenching of a specific disodium (B8443419) salt dye. rsc.org This method demonstrates a linear response for CPB concentrations from 0 to 20 μM with a low detection limit of 65 nM. rsc.org The presence of CPB micelles can also cause significant bathochromic shifts in the excitation spectra of polycyclic aromatic hydrocarbons (PAHs). nih.gov
In electrochemistry , CPB is utilized to modify electrode surfaces, enhancing their analytical performance. A CPB-modified carbon paste electrode has been shown to exhibit excellent electrocatalysis and an increased surface area for the simultaneous detection of dopamine (B1211576) and uric acid. researchgate.net The cationic head of the CPB molecules at the electrode interface can provide an additional site for electron transfer, thereby improving the sensitivity of the electrode. researchgate.net This modified electrode demonstrated high selectivity and sensitivity, with a satisfactory recovery of up to 98% for uric acid in urine samples. researchgate.net
Table 1: Spectrophotometric and Fluorometric Methods Utilizing Cetylpyridinium Salts
| Analytical Technique | Analyte/System | Principle | Key Findings |
|---|---|---|---|
| Spectrophotometry | Cetylpyridinium Chloride with Sr(II) and Bromopyrogallol Red | Formation of a ternary complex leading to a bathochromic shift. nih.govresearchgate.net | Optimum pH: 4.0-5.0; Beer's law range: 0.01-0.07 mg/ml. researchgate.net |
| Fluorescence Spectroscopy | Cetylpyridinium Bromide with a disodium salt dye | Fluorescence quenching of the dye by CPB. rsc.org | Linear range: 0-20 μM; Detection limit: 65 nM. rsc.org |
Table 2: Electrochemical Sensor Applications of Cetylpyridinium Bromide
| Electrode Type | Analyte(s) | Role of CPB | Performance Highlight |
|---|
Cetylpyridinium bromide plays a significant role in various separation and purification techniques, primarily due to its ability to form micelles and interact with other molecules.
In chromatography , CPB is used as a component of the mobile phase in micellar liquid chromatography (MLC). The micelles can act as a pseudostationary phase, partitioning analytes based on their hydrophobicity and electrostatic interactions. This technique is particularly useful for separating mixtures of charged and neutral compounds. For instance, cetylpyridinium chloride can be separated from other compounds like chlorhexidine (B1668724) using mixed-mode chromatography with a mobile phase containing acetonitrile, water, and a formic acid buffer. sielc.com However, the hydrophobic and basic nature of cetylpyridinium can sometimes lead to poor peak shape in traditional reversed-phase chromatography due to interactions with residual silanols on the column. helixchrom.com Mixed-mode chromatography can mitigate these interactions. helixchrom.com
CPB is also employed in extraction and preconcentration procedures. The formation of ion pairs between the cationic CPB and anionic analytes can facilitate their extraction from an aqueous phase into an organic solvent or a solid phase. This is a key principle in certain cloud-point extraction methods. researchgate.net Furthermore, CPB has been used to modify materials like polyvinyl chloride (PVC) to create new sorbents for the extraction of rare earth elements from solutions. mdpi.com A CPB/PVC sorbent demonstrated a high uptake capacity of 182.6 mg/g for rare earth ions. mdpi.com Comparative studies have also shown that extraction procedures using cetylpyridinium chloride can yield a significantly higher recovery of heparan sulfate (B86663) from human urine compared to methods using cetyltrimethylammonium bromide (CETAB). nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-aminobenzoic acid |
| Acetonitrile |
| Acetic Acid |
| Bromopyrogallol Red |
| Carbon |
| Cetylpyridinium bromide |
| Cetylpyridinium chloride |
| Cetyltrimethylammonium bromide |
| Chlorhexidine |
| Dopamine |
| Formic Acid |
| Heparan Sulfate |
| Methane |
| Methanol (B129727) |
| Phosphoric Acid |
| Polyvinyl chloride |
| Silicon dioxide |
| Strontium |
| Titanium dioxide |
| Uric Acid |
Q & A
Q. What are the critical physicochemical properties of CPB that influence its role in surfactant-mediated applications?
CPB is a cationic surfactant with a quaternary ammonium structure. Its critical properties include:
- Molecular formula : C₂₁H₃₈BrN·xH₂O (anhydrous molecular weight: 384.44 g/mol) .
- Solubility : Highly soluble in polar solvents like acetone and water, enabling use in phase-transfer reactions .
- Critical micelle concentration (CMC) : Governs self-assembly behavior in aqueous solutions, which is essential for applications in micellar catalysis or extraction .
- Thermal stability : Decomposes above 250°C, requiring controlled storage conditions to prevent degradation .
Q. How is CPB prepared and standardized for analytical applications?
- Purification : Recrystallization from acetone-water mixtures removes impurities, ensuring >98% purity .
- Standardization : UV-Vis spectrophotometry at 650 nm (using arsenazo III as an indicator) confirms concentration in solutions .
- Storage : Stable for 1 month at 4°C in anhydrous form; hydrated forms require desiccants to prevent deliquescence .
Advanced Research Questions
Q. How does CPB enhance the spectrophotometric determination of Bi(III) and rare earth elements (REEs)?
CPB forms ternary complexes with metal ions (e.g., Bi³⁺) and organic ligands (e.g., CDC), increasing molar absorptivity (ε = 3.1–4.1 × 10⁴ L·mol⁻¹·cm⁻¹) via hydrophobic hydration. Key steps:
- Optimal pH : Complexation occurs at pH 2–3 without shifting absorption bands .
- Surfactant role : CPB loosens the hydrate shell of Bi(III), allowing ligand coordination and bathechromic shifts (10–15 nm) .
- Validation : ICP-OES cross-verification ensures accuracy in pharmaceuticals and alloys .
Q. What methodologies characterize CPB-based complexes in solution and solid states?
- FTIR : Identifies functional groups (e.g., C-Br stretching at 600 cm⁻¹) and hydration states .
- XRD : Confirms crystallinity of CPB-PVC composites used in REE adsorption (e.g., La³⁺, Ce³⁺) .
- SEM-EDX : Maps elemental distribution (Br, C, N) to assess surfactant homogeneity in sorbents .
- TGA : Quantifies thermal stability (decomposition onset at 250°C) and hydration water loss .
Q. How can researchers resolve contradictions in CPB’s performance across experimental systems?
- Micellar interference : In spectrophotometry, excess CPB micelles may scatter light. Mitigate by optimizing CPB:analyte molar ratios (e.g., 3:1 for Bi(III) complexes) .
- pH sensitivity : Contradictory extraction efficiencies in REE recovery arise from pH-dependent hydration. Use buffered solutions (pH 5–6) for consistent adsorption .
- Solvent effects : Acetone improves CPB-PVC composite homogeneity vs. aqueous solvents, reducing batch variability .
Q. What advanced applications exploit CPB’s surfactant properties in material science?
- REE adsorption : CPB-PVC composites achieve 90% efficiency for La³⁺/Ce³⁺ via ion exchange, with Langmuir adsorption capacities of 150 mg/g .
- Gas hydrate inhibition : CPB analogs (e.g., cetyltrimethylammonium bromide) modify hydrate crystal growth, reducing clathrate agglomeration in pipelines .
- Antimicrobial activity : CPB-derived peroxodisulfates (e.g., CPPDS) show antifungal effects via membrane disruption, validated by MIC assays .
Methodological Considerations
Q. How to design experiments for studying CPB’s interactions with biomolecules?
- Electrophoresis : Use CE-CV systems with CPB as a buffer additive to enhance peptide separation via charge masking .
- Microcalorimetry : Quantify binding thermodynamics between CPB and DNA/proteins, accounting for entropy changes from micelle disruption .
- Controlled hydration : Prepare CPB hydrates (e.g., monohydrate) by lyophilization to standardize biological assays .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
